2-(6-Bromopyridin-3-yl)ethanol
Overview
Description
2-(6-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It consists of a bromine-substituted pyridine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the bromination of 3-pyridinol to obtain 6-bromo-3-pyridinol, which is then subjected to a reduction reaction to yield this compound. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-Bromopyridine-3-carboxylic acid or 6-Bromopyridine-3-carbaldehyde.
Reduction: 2-(6-Hydroxypyridin-3-yl)ethanol.
Substitution: 2-(6-Aminopyridin-3-yl)ethanol or 2-(6-Thiopyridin-3-yl)ethanol.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the ethanol group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)ethanol
- 2-(6-Fluoropyridin-3-yl)ethanol
- 2-(6-Iodopyridin-3-yl)ethanol
Uniqueness
2-(6-Bromopyridin-3-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects in chemical reactions .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZUYYXLNCMUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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